(2S)-oct-5-en-2-ol (2S)-oct-5-en-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18227319
InChI: InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h4-5,8-9H,3,6-7H2,1-2H3/b5-4+/t8-/m0/s1
SMILES:
Molecular Formula: C8H16O
Molecular Weight: 128.21 g/mol

(2S)-oct-5-en-2-ol

CAS No.:

Cat. No.: VC18227319

Molecular Formula: C8H16O

Molecular Weight: 128.21 g/mol

* For research use only. Not for human or veterinary use.

(2S)-oct-5-en-2-ol -

Specification

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
IUPAC Name (E,2S)-oct-5-en-2-ol
Standard InChI InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h4-5,8-9H,3,6-7H2,1-2H3/b5-4+/t8-/m0/s1
Standard InChI Key LZHHQGKEJNRBAZ-ZJELKQJVSA-N
Isomeric SMILES CC/C=C/CC[C@H](C)O
Canonical SMILES CCC=CCCC(C)O

Introduction

Chemical Structure and Stereochemical Configuration

Molecular Architecture

(2S)-Oct-5-en-2-ol (C₈H₁₆O) features a linear carbon chain with two functional groups:

  • Hydroxyl group (-OH): Positioned at the second carbon, contributing to polarity and hydrogen-bonding capacity.

  • Double bond (C=C): Located between carbons 5 and 6, introducing rigidity and influencing reactivity.

The compound’s stereocenter at C2 defines its (S)-configuration, which impacts its interaction with chiral environments, such as enzyme active sites .

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₈H₁₆O
Molecular Weight128.21 g/mol
IUPAC Name(2S)-Oct-5-en-2-ol
CAS Number4798-61-2 (racemic mixture)
Boiling Point~195–200°C (estimated)

Synthesis and Stereoselective Production

Reduction of α,β-Unsaturated Ketones

A primary route to (2S)-oct-5-en-2-ol involves the stereoselective reduction of (E)-oct-5-en-2-one. Lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) under inert conditions selectively reduces the ketone to the alcohol while preserving the double bond .

Example Protocol

  • Substrate: (E)-Oct-5-en-2-one (10.0 g, 79.2 mmol) in THF.

  • Reducing Agent: LiAlH₄ (1.8 g, 47.4 mmol) at 5–20°C.

  • Workup: Quenching with NaOH and water, followed by filtration and solvent removal.

  • Yield: ~90% (racemic), requiring chiral resolution for enantiopure (2S)-form .

Asymmetric Catalysis

Enantioselective synthesis employs chiral catalysts, such as Corey-Bakshi-Shibata (CBS) reagents or Noyori-type complexes, to directly yield the (S)-enantiomer. For instance:

  • Catalyst: (R)-BINAP-RuCl₂ for transfer hydrogenation.

  • Conditions: Isopropanol, 25°C, 12 hours.

  • Enantiomeric Excess (ee): Up to 98% .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 5.35–5.28 (m, 2H, H5 and H6).

    • δ 3.65 (qd, J = 6.2 Hz, 1H, H2-OH).

    • δ 1.45–1.20 (m, 10H, remaining CH₂ groups).

  • ¹³C NMR:

    • δ 132.5 (C5), 128.7 (C6), 68.4 (C2-OH) .

Infrared (IR) Spectroscopy

  • O-H Stretch: 3350 cm⁻¹ (broad).

  • C=C Stretch: 1650 cm⁻¹.

  • C-O Stretch: 1050 cm⁻¹ .

Table 2: Comparative Spectroscopic Data

TechniqueKey PeaksAssignment
¹H NMRδ 5.35–5.28 (m)Olefinic protons
IR1650 cm⁻¹C=C vibration

Reactivity and Functionalization

Oxidation Reactions

The hydroxyl group undergoes oxidation to form oct-5-en-2-one using Jones reagent (CrO₃/H₂SO₄) or Swern conditions ((COCl)₂/DMSO).

Electrophilic Additions

The double bond participates in:

  • Hydrohalogenation: HCl yields 2-chloro-oct-5-en-2-ol.

  • Epoxidation: m-CPBA forms an epoxide at C5–C6 .

Applications in Industry and Research

Fragrance and Flavor Chemistry

(2S)-Oct-5-en-2-ol contributes green, earthy notes to perfumes and is a precursor to macrocyclic musks. Its enantiopurity enhances odor intensity compared to racemic mixtures .

Pharmaceutical Intermediates

The compound serves as a chiral building block for:

  • Antiviral agents: Analogues of oseltamivir.

  • Anti-inflammatory drugs: Steroid derivatives.

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